N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine
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Overview
Description
N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine is a complex organic compound that features a quinoline and pyrrolo[2,3-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action for N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, which can lead to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and pyrrolo[2,3-b]pyridine derivatives, such as:
- Quinoline N-oxides
- Pyrrolo[2,3-b]pyridine derivatives
- Quinolinyl-pyrazoles
Uniqueness
What sets N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine apart is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C19H18N4O2S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C19H18N4O2S/c1-20-12-9-15-13-23(19-16(15)7-4-11-22-19)26(24,25)17-8-2-5-14-6-3-10-21-18(14)17/h2-8,10-11,13,20H,9,12H2,1H3 |
InChI Key |
AYXQGKXKRYEITK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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